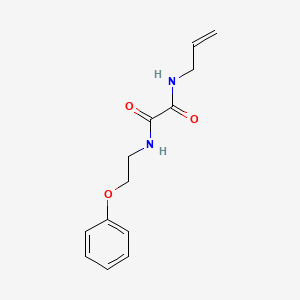![molecular formula C22H18BrN3O2 B5016633 5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMB and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BMB is not well understood. However, studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. Studies have shown that BMB inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. BMB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BMB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMB has several advantages and limitations for lab experiments. One of the main advantages of BMB is its potential therapeutic applications. BMB has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
One of the main limitations of BMB is its complex synthesis method. The synthesis of BMB requires skilled chemists and specialized equipment, making it a challenging compound to produce. Additionally, BMB has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of BMB. One potential direction is to investigate its potential therapeutic applications in cancer treatment. Studies have shown that BMB has anti-cancer and anti-tumor properties, making it a potential candidate for cancer treatment. Another potential direction is to investigate its mechanism of action and to understand its biochemical and physiological effects in more detail. Additionally, future research could focus on developing more efficient synthesis methods for BMB and improving its solubility in water to make it more accessible for use in experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment. BMB has been extensively used in scientific research due to its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. Although BMB has several advantages for lab experiments, it also has limitations, including its complex synthesis method and limited solubility in water. There are several future directions for the research of BMB, including investigating its potential therapeutic applications in cancer treatment and improving its solubility in water to make it more accessible for use in experiments.
Synthesis Methods
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-benzimidazol-2-yl)aniline to form the final product, BMB. The synthesis of BMB is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
BMB has been extensively used in scientific research due to its potential therapeutic applications. Studies have shown that BMB has anti-inflammatory, anti-cancer, and anti-tumor properties. BMB has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BMB has been used in research studies to investigate its mechanism of action and to understand its biochemical and physiological effects.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-13-3-9-18-19(11-13)26-21(25-18)14-4-7-16(8-5-14)24-22(27)17-12-15(23)6-10-20(17)28-2/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDYXFMZYVZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)
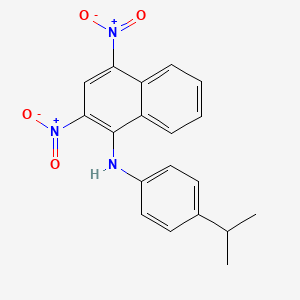

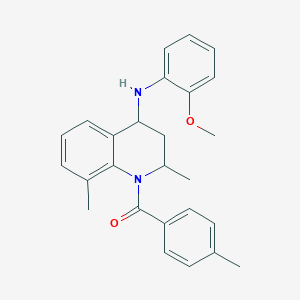
![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
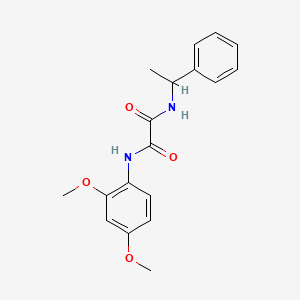
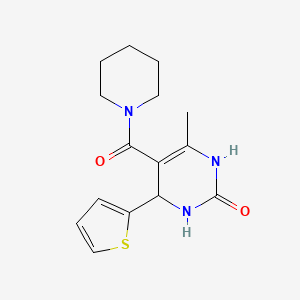
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
